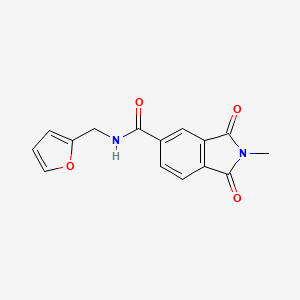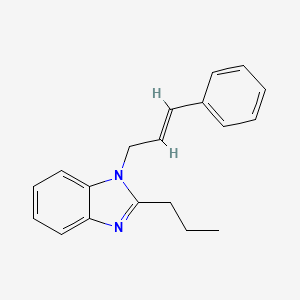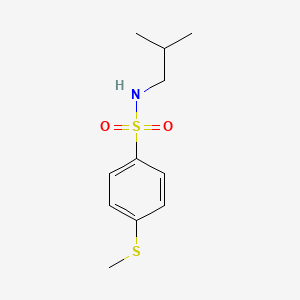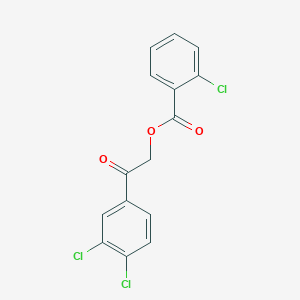
2-(3,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorophenyl group and a 2-chlorobenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-(3,4-dichlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
化学反応の分析
Types of Reactions
2-(3,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2-chlorobenzoic acid and 2-(3,4-dichlorophenyl)-2-oxoethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Hydrolysis: 2-chlorobenzoic acid and 2-(3,4-dichlorophenyl)-2-oxoethanol.
Reduction: 2-(3,4-dichlorophenyl)-2-hydroxyethyl 2-chlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4-dichlorophenyl 2-chlorobenzoate
- 3,4-dichlorophenyl 2-chlorobenzoate
- 2,4-dichlorophenyl 2-fluorobenzoate
Uniqueness
2-(3,4-dichlorophenyl)-2-oxoethyl 2-chlorobenzoate is unique due to the presence of both a 3,4-dichlorophenyl group and a 2-chlorobenzoate group, which confer distinct chemical and biological properties
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-11-4-2-1-3-10(11)15(20)21-8-14(19)9-5-6-12(17)13(18)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRBTQQCYGGWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-acetylanilino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5859405.png)

![3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B5859422.png)
![Piperidine, 1-[(diphenylphosphinyl)methyl]-](/img/structure/B5859427.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
![N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide](/img/structure/B5859435.png)
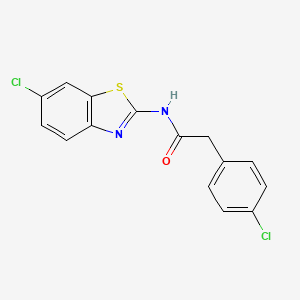
![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
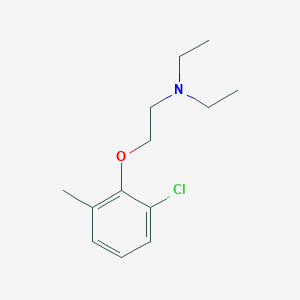
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
